

Discovery and history of Piceatannol in plants

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An In-depth Technical Guide to the Discovery and History of Piceatannol in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piceatannol (trans-3,4,3',5'-tetrahydroxystilbene), a natural stilbenoid and a structural analog of resveratrol, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery and history of **piceatannol** in the plant kingdom. It details the initial isolation, key milestones in its identification across various plant species, and quantitative data on its prevalence. Furthermore, this guide outlines detailed experimental protocols for extraction and quantification and illustrates the key signaling pathways modulated by **piceatannol**, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Timeline

The journey of **piceatannol** discovery began in the mid-20th century, with its initial isolation and characterization from plant sources. The timeline below highlights the key milestones in the identification of **piceatannol** in various botanicals.

• 1984: **Piceatannol** was first isolated from the seeds of Euphorbia lagascae, where it was identified as an antileukemic principle.[1] This marked the formal discovery of the compound in the plant kingdom.



- Subsequent Discoveries: Following its initial discovery, piceatannol was identified in a
 variety of other plant species, expanding the understanding of its natural distribution. These
 include:
 - Grapes (Vitis vinifera): Piceatannol has been detected in grape skins, contributing to the pool of bioactive stilbenoids in this widely consumed fruit.[2][3]
 - Passion Fruit (Passiflora edulis): The seeds of passion fruit have been identified as a particularly rich source of piceatannol.[4][5][6]
 - White Tea (Camellia sinensis): This popular beverage has also been found to contain piceatannol.
 - Japanese Knotweed (Polygonum cuspidatum): Known for its high resveratrol content, this plant also contains piceatannol.[7]
 - Rhodomyrtus tomentosa (Rose Myrtle): This fruit, used in traditional medicine, is a notable source of piceatannol.[8][9][10]
 - Sophora interrupta: Piceatannol has also been isolated from this plant species.

Quantitative Analysis of Piceatannol in Plants

The concentration of **piceatannol** varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the quantitative data on **piceatannol** content from various sources, providing a comparative overview for researchers seeking potent natural sources of this compound.



Plant Species	Plant Part	Piceatannol Content	Reference
Vitis vinifera (Cabernet Sauvignon)	Berries	0.78 μg/g fresh weight	[4][11]
Vitis vinifera (21 red grape varieties)	Skins	Up to 72.1 μg/g fresh weight	[12]
Passiflora edulis	Seeds	4.8 mg/g freeze-dried seed	[5]
Passiflora edulis	Seeds	5.7 mg/g	[4]
Passiflora edulis	Seed Extract Powder	37.06 μg/mg	[13]
Passiflora edulis 'Flavicarpa'	Seeds	20.8 ± 0.4 mg/kg	[14]
Passiflora edulis 'Sims'	Seeds	14.6 ± 0.2 mg/kg	[14]
Rhodomyrtus tomentosa	Fruit	2.3 mg/g dry weight	[8][9][10]
Vaccinium species (Blueberries)	Berries	Up to 422 ng/g	[11]

Experimental Protocols Extraction of Piceatannol from Passion Fruit Seeds

This section details a common methodology for the extraction of **piceatannol** from passion fruit seeds, a well-documented rich source.

Materials and Equipment:

- Dried and powdered passion fruit seeds
- Ethanol (60%)
- Reflux apparatus



- Filtration system (e.g., Whatman filter paper)
- Rotary evaporator

Procedure:

- Weigh 10 g of dried, powdered passion fruit seeds.
- Add 100 mL of 60% ethanol to the seed powder.
- · Perform reflux extraction for 1 hour.
- Filter the resulting solution to separate the extract from the solid seed residue.
- Concentrate the filtrate using a rotary evaporator to obtain the crude piceatannol-rich extract.[15]

A more advanced and efficient method for **piceatannol** extraction is Microwave-Assisted Extraction (MAE). A sequential MAE at 87 °C, with 70% ethanol for 30 minutes per cycle, has been shown to yield a high concentration of **piceatannol**.[16]

Quantification of Piceatannol by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common analytical technique for the quantification of **piceatannol** in plant extracts.

Instrumentation and Conditions:

- HPLC System: Agilent 1100 series with a Diode-Array Detector (DAD) or equivalent.[17]
- Column: C18 Agilent Poroshell 120 (100 mm × 4.6 mm i.d., 2.7 μM particle size) or similar reverse-phase column.[17]
- Mobile Phase:
 - Solvent A: Water with 0.1% formic acid.[11][17]



- Solvent B: Methanol or Acetonitrile with 0.1% formic acid.[11][17]
- Gradient Elution: A typical gradient involves a linear increase in the proportion of Solvent B
 over time to ensure the separation of piceatannol from other compounds in the extract.
- Flow Rate: Approximately 1.0 mL/min.
- Detection Wavelength: 320 nm.[11]
- Injection Volume: 20 μL.[11]

Procedure:

- Prepare standard solutions of piceatannol of known concentrations in the mobile phase to generate a calibration curve.
- Prepare the plant extract sample by dissolving a known amount in the mobile phase and filtering it through a 0.45 µm syringe filter.
- Inject the standard solutions and the sample extract into the HPLC system.
- Identify the piceatannol peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the amount of piceatannol in the sample by using the calibration curve generated from the standard solutions.

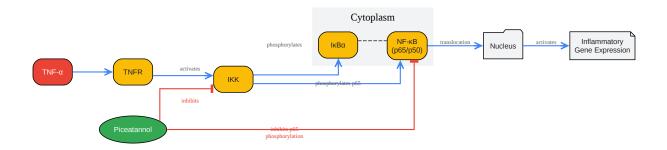
Key Signaling Pathways Modulated by Piceatannol

Piceatannol exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and immune responses.

NF-kB Signaling Pathway

Piceatannol has been shown to inhibit the activation of the transcription factor NF-κB, a critical regulator of inflammatory responses.[18][19][20] It achieves this by suppressing the IκBα kinase (IKK) and the phosphorylation of the p65 subunit of NF-κB.[18]



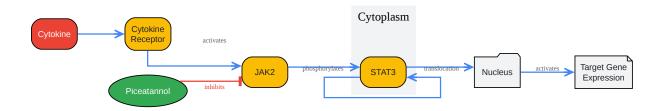


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Piceatannol's inhibition of the NF-kB signaling pathway.

JAK/STAT Signaling Pathway

Piceatannol can also inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, which is crucial for cytokine-mediated cellular responses.[19][21] Specifically, it has been shown to inhibit the activation of JAK2 and STAT3. [21]



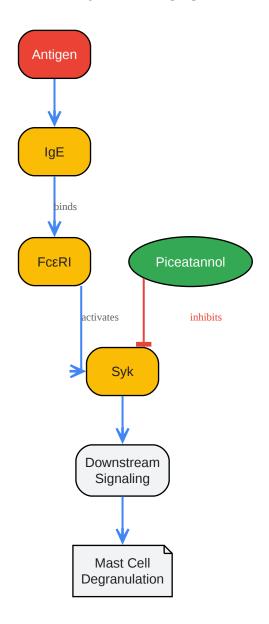
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Inhibitory effect of **piceatannol** on the JAK/STAT pathway.

Syk Kinase Signaling



Piceatannol is a known inhibitor of spleen tyrosine kinase (Syk), a key enzyme in the signaling pathways of various immune cells.[19][22][23][24] By inhibiting Syk, **piceatannol** can modulate immune responses, such as mast cell degranulation.[22]



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Piceatannol's inhibition of Syk kinase in mast cells.

Conclusion

Piceatannol, since its initial discovery, has emerged as a significant natural compound with a broad spectrum of biological activities. Its presence in various edible plants, particularly in high concentrations in passion fruit seeds and Rhodomyrtus tomentosa, makes it an accessible



compound for further research and potential therapeutic applications. The detailed methodologies for its extraction and quantification, along with the elucidation of its effects on key signaling pathways, provide a solid foundation for future investigations into its pharmacological potential. This guide serves as a comprehensive resource for scientists dedicated to exploring the full therapeutic promise of **piceatannol**.

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